ETRIMFOS ALCOHOL METABOLITE

Metabolism Excretion kinetics Biomonitoring

Quantifying etrimfos exposure is complicated by rapid parent compound clearance-the alcohol metabolite accounts for 48% of administered dose in urine, making it the only reliable biomarker. This certified reference standard (≥98%) enables validated LC-MS/MS or GC-MS quantification. • Primary biomarker for occupational exposure studies & clinical toxicology confirmation • Essential for EPA/EU MRL pesticide residue enforcement in crops (corn, alfalfa) at ~10 ppb sensitivity • Key standard for soil degradation fate studies (DT50 98 days, max occurrence fraction 0.850)

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 38249-44-4
Cat. No. B165017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETRIMFOS ALCOHOL METABOLITE
CAS38249-44-4
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCCC1=NC(=CC(=O)N1)OCC
InChIInChI=1S/C8H12N2O2/c1-3-6-9-7(11)5-8(10-6)12-4-2/h5H,3-4H2,1-2H3,(H,9,10,11)
InChIKeyIFDZSPSSHXIVTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etrimfos Alcohol Metabolite (CAS 38249-44-4): Primary Alcohol Metabolite Reference Standard for Organophosphate Pesticide Exposure Assessment and Residue Analysis


Etrimfos Alcohol Metabolite (CAS 38249-44-4; IUPAC: 4-ethoxy-2-ethyl-1H-pyrimidin-6-one), also known as 6-ethoxy-2-ethyl-4-hydroxypyrimidine, is the primary hydrolytic cleavage product of the organophosphorus insecticide etrimfos (CAS 38260-54-7) [1]. The compound is a pyrimidinyl heterocycle (C8H12N2O2; MW 168.19) formed via cleavage of the P-O-pyrimidine ester bond of the parent pesticide during Phase I metabolism in mammals and environmental degradation [1][2]. This metabolite serves as a critical biomarker for assessing exposure to etrimfos and as a key analytical reference standard for residue monitoring programs, environmental fate studies, and toxicokinetic investigations [1][2].

Why Etrimfos Alcohol Metabolite (CAS 38249-44-4) Cannot Be Replaced by Generic Pyrimidinol Analogs or In-Class Organophosphate Metabolites for Analytical Quantification


Generic substitution with structurally related pyrimidinol metabolites from other organophosphates (e.g., pirimiphos-methyl alcohol metabolite, CAS 31177-78-5) or with the parent etrimfos compound is analytically invalid [1]. The Etrimfos Alcohol Metabolite (6-ethoxy-2-ethyl-4-hydroxypyrimidine) possesses a unique ethoxy-ethyl substitution pattern on the pyrimidine ring that confers distinct chromatographic retention behavior (LogP ~1.14) and molecular recognition properties compared to its closest structural analog pirimiphos-methyl alcohol metabolite (2-diethylamino-6-methyl-4-hydroxypyrimidine) [1]. Unlike the parent etrimfos, which is a neurotoxic acetylcholinesterase inhibitor, this alcohol metabolite lacks the phosphorothioate moiety and exhibits no anticholinesterase activity, rendering it a non-toxic exposure biomarker requiring separate analytical methodology [2][3].

Quantitative Differentiation Evidence for Etrimfos Alcohol Metabolite (CAS 38249-44-4): Head-to-Head and Cross-Study Comparative Data for Scientific Selection


Metabolic Fate: Quantitative Predominance of Etrimfos Alcohol Metabolite as the Major Excreted Species in Mammalian Systems Versus Parent Compound Absence

In rat metabolism studies, Etrimfos Alcohol Metabolite (6-ethoxy-2-ethyl-4-hydroxypyrimidine) represents the predominant excreted species, accounting for 48% of the administered 14C-labeled etrimfos dose in urine and 3% in feces within 96 hours [1]. In contrast, neither the parent compound etrimfos nor its oxygen analogue (etrimfos-oxon) was detected in urine or feces during the 96-hour collection period [1].

Metabolism Excretion kinetics Biomonitoring Organophosphate detoxification

Environmental Persistence: Soil Degradation Half-Life of Etrimfos Alcohol Metabolite Versus Parent Compound Stability

The Etrimfos Alcohol Metabolite exhibits a soil aerobic degradation half-life (DT50) of 98 days, classifying it as moderately persistent [1]. For comparison, the parent compound etrimfos undergoes relatively rapid hydrolytic cleavage of the P-O-pyrimidine ester bond (half-life at pH 6: 16 days; at pH 9: 14 days) [2].

Environmental fate Soil persistence Degradation kinetics Residue monitoring

Metabolic Pathway Specificity: Differential Formation Rates of Etrimfos Alcohol Metabolite Across Mammalian Species and Matrices

In vitro metabolism studies demonstrate that rat and mouse liver homogenates readily metabolize etrimfos to the alcohol metabolite (2-ethyl-4-ethoxy-6-hydroxypyrimidine) via the mixed-function oxidase system, with simultaneous formation of desmethyl etrimfos via glutathione transferase [1]. Bovine serum albumin also degrades etrimfos, yielding both desmethyl etrimfos and the alcohol metabolite [1]. The relative contribution of the oxidative dearylation pathway (yielding the alcohol metabolite) versus demethylation varies across biological matrices [2].

Comparative metabolism Species-specific detoxification In vitro toxicokinetics

Environmental Formation Fraction: Predicted Soil Occurrence of Etrimfos Alcohol Metabolite as Major Transformation Product

In soil, the Etrimfos Alcohol Metabolite is predicted to be a major transformation product of etrimfos degradation, with an estimated maximum occurrence fraction of 0.850 [1]. This indicates that under optimal degradation conditions, up to 85% of the parent etrimfos can be converted to the alcohol metabolite in soil matrices.

Soil transformation Metabolite occurrence Environmental risk assessment

High-Value Application Scenarios for Etrimfos Alcohol Metabolite (CAS 38249-44-4) Reference Standard Based on Verified Differentiation Evidence


Human Biomonitoring and Occupational Exposure Assessment

Use Etrimfos Alcohol Metabolite certified reference standard for quantitative LC-MS/MS or GC-MS analysis of urinary metabolites in agricultural worker cohorts or population exposure studies. The compound accounts for 48% of administered etrimfos dose excreted in urine [1], making it the primary urinary biomarker for etrimfos exposure. Absence of parent etrimfos in urine [1] means the metabolite standard is essential for accurate exposure quantification. Typical applications include epidemiological studies linking organophosphate exposure to health outcomes and regulatory compliance monitoring of pesticide applicators.

Food Residue Monitoring and Regulatory Compliance Testing

Employ Etrimfos Alcohol Metabolite reference standard in pesticide residue enforcement laboratories conducting analysis of agricultural commodities for etrimfos and its degradation products. Analytical methods for trace-level determination in crops such as corn and alfalfa at ~10 ppb sensitivity [1] require the alcohol metabolite standard for positive identification and quantification. Regulatory frameworks including EPA and EU MRL compliance programs consider the sum of parent and relevant metabolites in residue definitions, necessitating metabolite reference standards for total residue calculation.

Environmental Fate Studies and Soil Persistence Assessment

Apply Etrimfos Alcohol Metabolite reference standard in soil degradation studies to quantify the formation and dissipation of the major transformation product. With a soil DT50 of 98 days [1] and a predicted maximum occurrence fraction of 0.850 [1], this metabolite represents the predominant environmental residue of concern following etrimfos application. Groundwater vulnerability assessments, soil half-life determinations, and regulatory environmental risk dossiers require quantitative data on this specific metabolite using authenticated reference standards.

Forensic Toxicology and Clinical Poisoning Diagnosis

Utilize Etrimfos Alcohol Metabolite reference standard in clinical toxicology laboratories for confirmation of etrimfos poisoning cases. Since the parent compound is rapidly cleared and not detected in urine after 96 hours [1], the alcohol metabolite serves as the diagnostic biomarker for retrospective exposure verification. The metabolite's formation via both enzymatic (MFO) and non-enzymatic (albumin) pathways [2] ensures its reliable presence in biological specimens regardless of individual metabolic variability, supporting forensic investigations and clinical case management.

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